molecular formula C20H13F2N3 B1574503 TA 02

TA 02

Cat. No.: B1574503
M. Wt: 333.33
Attention: For research use only. Not for human or veterinary use.
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Description

Induces cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction. Potently inhibits p38α, CK1δ and CK1ε (IC50 values are 20, 32 and 32 nM respectively).

Scientific Research Applications

TA 02 is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and scientific research. Its uses range from lung cancer differentiation to acting as a kinase inhibitor .

Scientific Research Applications

Discriminating Lung Adenocarcinomas
TA02 (napsin A) is valuable for distinguishing between primary and metastatic lung adenocarcinomas . According to a study, TA02, identified via two-dimensional polyacrylamide gel electrophoresis (2-DE), has a molecular weight of 35.0 kDa and an isoelectric point of 5.29 . A mouse monoclonal antibody was developed against the N-terminal of the TA02 molecule to investigate its immunohistochemical reactivity for nodular lesions in the peripheral lung .

In 39 out of 43 primary lung adenocarcinomas, positive immunohistochemical reactivity with a granular cytoplasmic staining pattern was observed . While two out of seven large cell carcinomas showed positive results, the immunohistochemical staining intensity was weak . Other cancerous lesions, including metastatic lung adenocarcinoma and mesothelioma, were completely negative . The evaluation of TA02 expression in lung tumorous lesions is valuable for discriminating between primary and metastatic lung adenocarcinoma, and TA02 is superior to SpA as a discriminating marker . High expression of TA01 and TA02 polypeptides reflected the differentiation of primary adenocarcinoma in the lung . These two polypeptides are valuable in determining the histocytological differentiation of primary lung adenocarcinoma and in distinguishing between primary and metastatic adenocarcinoma of the lung .

p38 MAPK Inhibitor
TA-02, an analog of SB 203580, is a p38 MAPK inhibitor with an IC50 of 20 nM and especially inhibits TGFBR-2 . TA-02 exhibits similar cardiogenic properties as SB 203580 and SB 202190 .

Operational Research
An oracle-free separation algorithm can be applied to problems in operational research .

Properties

Molecular Formula

C20H13F2N3

Molecular Weight

333.33

Synonyms

4-(2-(2-Fluorophenyl)-4-(fluorophenyl)-1H-imidazol-5-yl)pyridine

Origin of Product

United States

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